
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
The compound "5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one" is a heterocyclic molecule that appears to be structurally related to various biologically active compounds discussed in the provided papers. These papers describe the synthesis, molecular structure, and potential biological activities of compounds that share similar structural motifs, such as thiazole and indole rings, which are known for their presence in pharmacologically active molecules .
Synthesis Analysis
The synthesis of related thiazole-indole compounds often involves multi-step reactions starting from simple precursors. For instance, one-pot synthesis methods have been reported for the creation of 5-(2′-indolyl)thiazoles, which involve the reaction of thioamides with diones, followed by treatment with arylhydrazines in polyphosphoric acid . Similarly, the synthesis of 2-amino-4H-thiazolo[5,4-b]indole and its derivatives has been described, which can be obtained from oxindole or brominated precursors . These methods highlight the versatility of synthetic approaches to access a variety of thiazole-indole derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one" has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal and molecular structure of a 5-amino-1,3,4-thiadiazole derivative was determined, revealing its crystallization in the orthorhombic space group and the presence of hydrogen bonding in the molecule . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of thiazole-indole compounds can be inferred from studies on similar molecules. For instance, the reactivity of 2-amino-5-alkylidene-thiazol-4-ones has been investigated, showing inhibitory activity against enzymes like xanthine oxidase and anti-inflammatory effects on human cells . These findings suggest that the thiazole-indole core can be a versatile scaffold for developing compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-indole derivatives are influenced by their molecular structure. The presence of amino groups, as seen in the acyl derivatives of thiazolo[5.4-b]indole, provides sites for further chemical modification, which can lead to the development of compounds with therapeutic potential . The electronic properties, such as the distribution of frontier molecular orbitals and molecular electrostatic potential, are also important factors that can affect the biological activity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
Compounds with a structure similar to 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one have shown promising antioxidant activity. For instance, 2-amino-5-alkylidene-thiazol-4-ones, a related group of compounds, have been identified as effective lipid peroxidation inhibitors (Zvezdanović et al., 2014). Additionally, these compounds have exhibited anti-inflammatory effects, particularly on human peripheral blood mononuclear cells, suggesting potential therapeutic applications in inflammatory diseases (Smelcerovic et al., 2015).
Antimicrobial Activity
Several derivatives of 1,3-dihydro-2H-indol-2-ones, which are structurally related to the compound , have demonstrated a range of biodynamic activities, including antimicrobial effects against various pathogens (Akhaja & Raval, 2011). This suggests potential applications in the development of new antimicrobial agents.
Anti-Diabetic Potential
Novel bi-heterocycles incorporating the 2-amino-1,3-thiazol-4-yl motif have been synthesized and evaluated for their anti-diabetic potential. These compounds exhibited significant inhibitory potential against the α-glucosidase enzyme, indicating potential applications in the treatment of diabetes (Abbasi et al., 2020).
Anti-Tumor Activity
Compounds related to 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one have shown promise in anticancer research. Notably, derivatives of 1,3-dihydro-2H-indol-2-ones displayed significant anticancer activity against a range of cancer cell lines, indicating potential in cancer treatment and drug development (Havrylyuk et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIIMJICPLJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226351 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
105316-99-2 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105316-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)
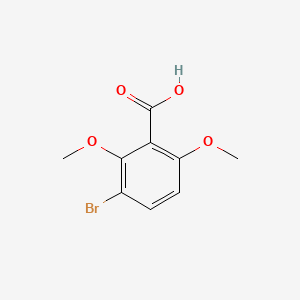



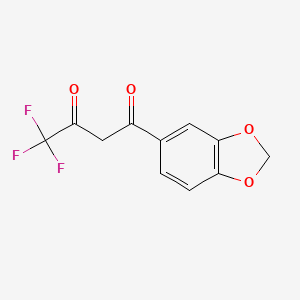
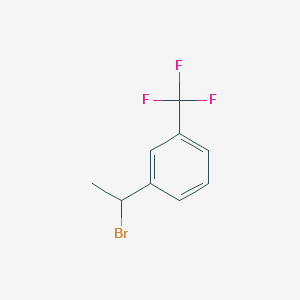
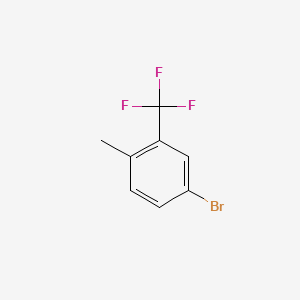


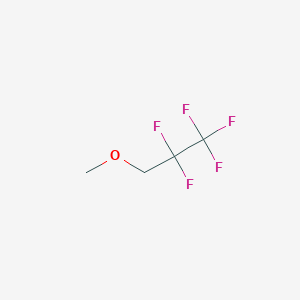
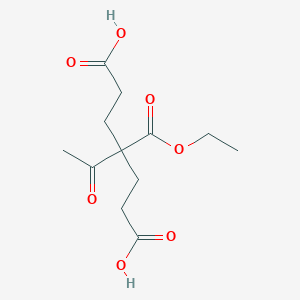
![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)